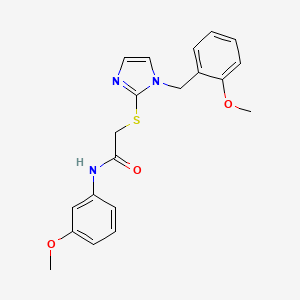
2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide
Vue d'ensemble
Description
2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide, also known as MIM-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide involves the inhibition of the MDM2-p53 interaction, which is a critical pathway in cancer development. MDM2 is a negative regulator of p53, which is a tumor suppressor protein. By inhibiting the MDM2-p53 interaction, this compound stabilizes the p53 protein and activates its tumor suppressor function, leading to the inhibition of cancer cell growth. In Alzheimer's disease and Parkinson's disease, this compound reduces the accumulation of toxic proteins by activating the autophagy pathway, which is responsible for the degradation of cellular waste.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of toxic protein accumulation, and improvement of cognitive function. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In Alzheimer's disease and Parkinson's disease, this compound activates the autophagy pathway, leading to the degradation of toxic proteins and the improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide is its potential as a therapeutic agent for various diseases. This compound has been shown to have potent anti-cancer and neuroprotective effects, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of new formulations of this compound that can improve its solubility and bioavailability. In addition, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular disease. Finally, the development of new derivatives of this compound with improved potency and selectivity can also be a potential direction for future research.
Applications De Recherche Scientifique
2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the MDM2-p53 interaction, which is a critical pathway in cancer development. In Alzheimer's disease and Parkinson's disease research, this compound has been shown to reduce the accumulation of toxic proteins and improve cognitive function.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-17-8-5-7-16(12-17)22-19(24)14-27-20-21-10-11-23(20)13-15-6-3-4-9-18(15)26-2/h3-12H,13-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBPBELUYMAABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



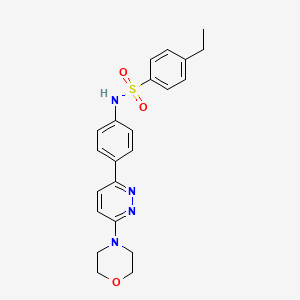

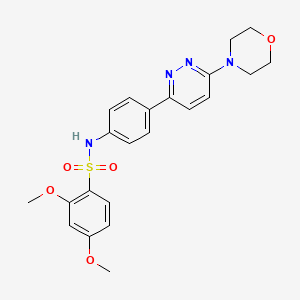
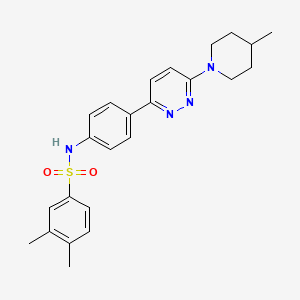
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3312511.png)

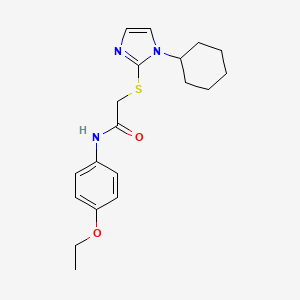
![2-bromo-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3312551.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B3312557.png)




